Brivanib is a synthetic small-molecule tyrosine kinase inhibitor [, , ] known for its potent and selective dual inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1) [, , , , , ]. This compound plays a significant role in scientific research, particularly in preclinical and clinical studies investigating its antiangiogenic and antitumor properties [, , , , , , , , , , , , , , ].
Brivanib alaninate [(1R,2S)-2-aminopropionic acid 2-[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy]-1-methylethyl ester] [] is the orally bioavailable prodrug of brivanib [(R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[1,2,4]triazin-6-yloxy)propan-2-ol] [], which is rapidly hydrolyzed to the active moiety brivanib in vivo [, ].
The synthesis of brivanib involves multiple steps, focusing on minimizing impurities while maximizing yield. The process typically begins with the formation of key intermediates through reactions that include nucleophilic substitutions and cyclizations. A notable method involves the use of palladium-catalyzed hydrogen transfer reactions to deprotect certain functional groups, allowing for the final assembly of the brivanib structure .
The synthetic pathway can be summarized as follows:
Technical details indicate that careful control of reaction conditions is critical to avoid side reactions and ensure high yields .
Brivanib possesses a complex molecular structure characterized by its asymmetric center derived from a secondary alcohol. Its chemical formula is , and it has a molecular weight of approximately 396.41 g/mol. The structural representation can be depicted as follows:
The presence of multiple functional groups facilitates its interaction with various biological targets, contributing to its pharmacological effects .
Brivanib undergoes several chemical reactions during its metabolic processing. Key reactions include:
These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of brivanib, influencing its therapeutic efficacy and safety profile.
The mechanism of action of brivanib primarily revolves around its ability to inhibit key signaling pathways involved in tumor angiogenesis and proliferation. By targeting both vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinases, brivanib effectively disrupts the signaling cascades that promote tumor vascularization and growth.
The inhibition process can be summarized as follows:
Brivanib exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography are typically employed to assess these properties during quality control processes .
Brivanib's primary application lies in oncology, where it is being evaluated for its effectiveness against various cancers, particularly hepatocellular carcinoma and colorectal cancer. Clinical trials have demonstrated promising results regarding its ability to reduce tumor size and improve patient outcomes when used in combination with other therapies.
Additionally, ongoing research explores brivanib's potential in treating other fibrotic diseases due to its effects on fibroblast activation pathways . Its dual inhibition mechanism positions it as a valuable candidate in targeted cancer therapy strategies.
Brivanib concurrently inhibits VEGF/VEGFR-2 and FGF/FGFR-1/2 signaling axes, addressing the redundancy in tumor angiogenic pathways. Unlike monoclonal antibodies (e.g., bevacizumab), brivanib’s small-molecule design enables intracellular kinase domain blockade:
This dual targeting overcomes adaptive resistance observed with single-pathway inhibitors. Tumors evade VEGF blockade by upregulating FGF ligands, bFGF, MMP-9, and SDF-1α [1]. Preclinical models demonstrate that brivanib restores anti-angiogenic efficacy in bevacizumab-resistant tumors by suppressing FGF-driven revascularization [4].
Table 1: Brivanib's Kinase Inhibition Profile
Target Receptor | IC₅₀ (nM) | Biological Consequence | Resistance Mechanism Addressed |
---|---|---|---|
VEGFR-2 | 25 | Blocks endothelial migration/proliferation | VEGF redundancy |
FGFR-1 | 148 | Suppresses FGF-driven revascularization | bFGF upregulation |
FGFR-2 | 125 | Inhibits FGF-dependent tumor growth | Hypoxia-induced FGF overexpression |
VEGFR-1 | 380 | Moderate inhibition of monocyte recruitment | Secondary angiogenic signaling |
PDGFRβ | >6000 | Negligible activity | Non-target effect avoidance |
Brivanib alaninate acts as a prodrug rapidly hydrolyzed to the active metabolite BMS-540215. Its binding mode exploits conserved features in kinase ATP-binding pockets:
VEGFR-2 Interaction
Domain Engagement: Binds the tyrosine kinase domain (TKD; residues 834–1162), competing with ATP at the hydrophobic pocket (GXGXXG motif, aa 841–846) [8]
Activation Loop Control: Stabilizes the DFG-out conformation in the activation loop (A-loop, aa 1045–1075), preventing tyrosine autophosphorylation [8]
FGFR-1 Interaction
Structural analyses confirm brivanib’s biaryl amine core inserts into the hydrophobic cleft, while the sulfonamide group coordinates with catalytic lysine residues, enhancing binding specificity [6].
Brivanib disrupts critical oncogenic cascades through RTK inhibition:
Primary Signaling Disruption
Transcriptional Reprogramming
In RIP1-Tag2 mouse pancreatic neuroendocrine tumors (PNETs), brivanib treatment decreased phospho-VEGFR-2 and phospho-FGFR levels by >70% within 6 days, correlating with vessel pruning and tumor stasis [4].
Brivanib induces vascular normalization and disrupts pro-tumorigenic niches through:
Anti-Angiogenic Effects
Tumor Microenvironment (TME) Modulation
Hypoxia Amplification: Increases intratumoral hypoxia, triggering cancer cell apoptosis but potentially selecting for invasive clones [4]
Immune Contexture Shifts: Reduces VEGF-mediated immunosuppression (e.g., Treg recruitment), potentially synergizing with checkpoint inhibitors [7]
Table 2: Brivanib's Multimodal Impact on Tumor Vasculature
TME Component | Brivanib-Induced Change | Functional Consequence | Experimental Evidence |
---|---|---|---|
Endothelial cells | Density ↓ 40-60% | Reduced perfusion & nutrient delivery | Meca32+ staining reduction [4] |
Pericytes | Coverage ↓ 30% | Vessel destabilization | PDGFRβ signaling inhibition [3][7] |
Hypoxia | pO₂ ↓ >50% | Tumor apoptosis/selection for invasiveness | HIF-1α upregulation then downregulation [1][4] |
Myeloid cells | TAM/MDSC infiltration ↓ | Reduced pro-angiogenic paracrine signaling | FGF/VEGF-dependent chemokine suppression [7] |
ECM remodeling | MMP-9 ↓, collagen IV ↑ | Impaired endothelial migration | Decreased matrix degradation [1] |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0